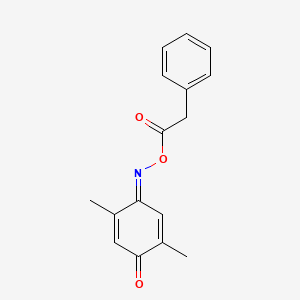
N-(3-Brom-4-chlorphenyl)-2-methyloxolan-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine is a chemical compound that belongs to the class of oxolane derivatives. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an oxolane ring substituted with an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-chloroaniline and 2-methyloxirane.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-bromo-4-chloroaniline is reacted with 2-methyloxirane under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Optimization: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The oxolane ring can be oxidized or reduced under specific conditions to form different derivatives.
Amine Reactions: The amine group can participate in reactions such as acylation or alkylation.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the oxolane ring.
Reduction: Reducing agents like lithium aluminum hydride can be employed for the reduction of the oxolane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxolane derivatives.
Wirkmechanismus
The mechanism of action of N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Bromo-4-chlorophenyl)-2-fluorobenzenemethanamine
- N-(3-Bromo-4-chlorophenyl)-2-chloroacetamide
- N-(3-Bromo-4-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide
Uniqueness
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an oxolane ring with an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-2-methyloxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7-11(4-5-15-7)14-8-2-3-10(13)9(12)6-8/h2-3,6-7,11,14H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFDBRTYZDSBRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2355727.png)

![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]oxirane-2-carboxamide](/img/structure/B2355730.png)
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2355737.png)
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![(2Z)-3-[4-(2-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2355739.png)


![2-Chloro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-N-(2-methylpropyl)propanamide](/img/structure/B2355745.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2355747.png)


![2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2355750.png)
